molecular formula C16H20N6O2 B12160697 1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide

1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B12160697
M. Wt: 328.37 g/mol
InChI Key: PLUQHZYPVPMBKJ-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a tetrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a approach, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for the cyclization and click chemistry steps to ensure consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be crucial.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of copper(I) iodide for azide-alkyne cycloaddition.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its tetrazole moiety, which can mimic carboxylic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The pyrrolidine ring may also contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide
  • 1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylate
  • 1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a tetrazole and a pyrrolidine ring in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

1-(2-methylpropyl)-5-oxo-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N6O2/c1-11(2)8-21-9-12(6-15(21)23)16(24)18-13-4-3-5-14(7-13)22-10-17-19-20-22/h3-5,7,10-12H,6,8-9H2,1-2H3,(H,18,24)

InChI Key

PLUQHZYPVPMBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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